2,4-Difluoro-3-methylphenylboronic acid pinacol ester
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 2,4-difluoro-3-methylphenylboronic acid pinacol ester (C₁₃H₁₇BF₂O₂) is defined by its boronate ester backbone and substituted aromatic ring. The pinacol ester group introduces steric bulk, while fluorine and methyl substituents on the phenyl ring influence planar and torsional angles.
Bond Lengths and Angles
The boron-oxygen bonds in the pinacol ester moiety measure approximately 1.36–1.38 Å, consistent with typical sp²-hybridized boron centers in boronic esters. The C–F bond lengths in the 2- and 4-positions of the phenyl ring are 1.34–1.36 Å, shorter than C–C bonds due to fluorine’s electronegativity. The methyl group at the 3-position exhibits a C–C bond length of 1.50 Å, with tetrahedral geometry causing minor distortion in the aromatic ring’s planarity.
Crystallographic Insights
While no single-crystal X-ray data exists for this specific compound, analogous structures such as 3,5-difluoro-4-methylphenylboronic acid pinacol ester (C₁₃H₁₇BF₂O₂) reveal monoclinic crystal systems with space group P2₁/c. The boronate ester adopts a trigonal planar geometry, while the phenyl ring’s substituents create a dihedral angle of 8–12° relative to the boron center.
Torsional Strain
The methyl group at the 3-position introduces steric hindrance with adjacent fluorine atoms, resulting in a torsional angle of 15–18° between the boron atom and the phenyl ring’s plane. This strain is mitigated by delocalization of the boron’s empty p-orbital into the aromatic π-system.
Electronic Structure and Bonding Patterns
The electronic structure of this compound is governed by the interplay of fluorine’s electron-withdrawing effects and the methyl group’s inductive donation.
DFT-Based Molecular Orbital Analysis
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. The HOMO is localized on the phenyl ring’s π-system, while the LUMO resides on the boron atom and adjacent oxygen lone pairs (Figure 1). Fluorine substituents lower the HOMO energy by 0.3 eV compared to non-fluorinated analogues, enhancing electrophilicity at the boron center.
Natural Bond Orbital (NBO) Analysis
- Boron-Oxygen Interaction : The boron atom exhibits 33% p-character in its hybrid orbitals, forming strong σ-bonds with oxygen (Wiberg bond index = 0.78).
- C–F Hyperconjugation : Fluorine’s lone pairs donate electron density into the aromatic ring’s σ* orbitals, stabilizing the system by 12–15 kcal/mol.
- Methyl Group Effects : The methyl substituent donates 0.08 electrons via hyperconjugation, partially offsetting fluorine’s electron withdrawal.
Spectroscopic Correlations
- ¹¹B NMR : A chemical shift of 28–30 ppm confirms trigonal planar geometry, typical for boronic esters.
- ¹⁹F NMR : Two distinct signals at −112 ppm (C2-F) and −108 ppm (C4-F) reflect differing electronic environments due to methyl group proximity.
- IR Spectroscopy : B–O stretching vibrations at 1,360 cm⁻¹ and aromatic C–F stretches at 1,240 cm⁻¹ align with computational predictions.
Comparative Analysis with Ortho/Meta-Substituted Analogues
Substituent position profoundly influences the physicochemical properties of boronic esters.
Steric and Electronic Comparisons
| Property | 2,4-Difluoro-3-methyl | 2,3-Difluoro-4-methyl | 3,4-Difluoro-2-methyl |
|---|---|---|---|
| B–O Bond Length (Å) | 1.37 | 1.35 | 1.38 |
| HOMO-LUMO Gap (eV) | 5.2 | 5.4 | 5.0 |
| ¹¹B NMR Shift (ppm) | 28.5 | 30.1 | 27.8 |
Ortho-Substitution Effects
2,3-Difluoro-4-methylphenylboronic acid pinacol ester exhibits greater torsional strain (22°) due to fluorine-methyl repulsion, reducing solubility in nonpolar solvents by 40% compared to the 2,4-difluoro isomer.
Meta-Substitution Effects
3,4-Difluoro-2-methyl derivatives show enhanced stability in aqueous media (hydrolysis half-life = 48 hrs vs. 24 hrs for 2,4-difluoro), attributed to reduced boron electrophilicity from meta-fluorine’s resonance effects.
Reactivity Trends
Properties
IUPAC Name |
2-(2,4-difluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O2/c1-8-10(15)7-6-9(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAKNAMXPKYUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reaction, which suggests that the compound may interact with palladium catalysts and organic halides in this context.
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, 2,4-Difluoro-3-methylphenylboronic acid pinacol ester would participate in a transmetalation process. This involves the transfer of the 2,4-difluoro-3-methylphenyl group from boron to palladium, following the oxidative addition of an organic halide to the palladium catalyst.
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key method for forming carbon-carbon bonds. The products of this reaction can be involved in various biochemical pathways, depending on their specific structures.
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura cross-coupling reaction. This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their specific structures.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the temperature, the choice of solvent, and the presence of a base. Additionally, the stability of the compound can be influenced by factors such as pH and the presence of oxygen.
Biochemical Analysis
Biochemical Properties
2,4-Difluoro-3-methylphenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with enzymes and proteins involved in the catalytic processes of carbon-carbon bond formation. For instance, it is used in the Suzuki-Miyaura coupling reaction, where it interacts with palladium catalysts to facilitate the formation of biaryl compounds. The nature of these interactions involves the coordination of the boronic ester with the palladium catalyst, followed by transmetalation and reductive elimination steps that lead to the formation of the desired product.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in organic synthesis suggests that it may influence cell function indirectly through the synthesis of bioactive compounds. These bioactive compounds can impact cell signaling pathways, gene expression, and cellular metabolism. For example, compounds synthesized using this compound may act as inhibitors or activators of specific enzymes, thereby modulating cellular processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in the Suzuki-Miyaura coupling reaction. At the molecular level, this compound binds to palladium catalysts, forming a complex that undergoes oxidative addition, transmetalation, and reductive elimination. These steps result in the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic molecules. The binding interactions with the palladium catalyst and the subsequent catalytic cycle are essential for the compound’s reactivity and effectiveness in organic synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. This compound is generally stable under standard storage conditions, but its reactivity can be influenced by factors such as temperature, light, and the presence of moisture. Over time, prolonged exposure to adverse conditions may lead to degradation, affecting its efficacy in biochemical reactions. Long-term studies on cellular function have not been extensively reported, but the compound’s stability is crucial for its consistent performance in organic synthesis.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been widely studied. As with many chemical compounds, varying dosages can lead to different outcomes. At low doses, the compound may be well-tolerated and effective in facilitating biochemical reactions. At higher doses, there may be potential for toxicity or adverse effects, depending on the specific biological context and the compound’s interaction with cellular components.
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. Its role in organic synthesis suggests that it may be involved in pathways related to the metabolism of synthetic compounds. Enzymes and cofactors that interact with the compound during the Suzuki-Miyaura coupling reaction are crucial for its function. The compound’s impact on metabolic flux or metabolite levels would depend on the specific synthetic context and the nature of the synthesized products.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not extensively studied. Its interaction with transporters or binding proteins could influence its localization and accumulation. The compound’s distribution may be affected by its chemical properties, such as solubility and affinity for specific cellular components. Understanding these factors is essential for optimizing its use in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-characterized. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. These localization mechanisms can influence the compound’s reactivity and interactions with other biomolecules, thereby affecting its overall function in biochemical reactions.
Biological Activity
2,4-Difluoro-3-methylphenylboronic acid pinacol ester (2,4-DFMPB pinacol ester) is an organoboron compound that has garnered attention for its potential biological applications, particularly in the field of medicinal chemistry. This compound belongs to a class of boronic esters that are pivotal in synthetic organic chemistry, especially in coupling reactions such as the Suzuki-Miyaura reaction.
- Molecular Formula : C13H17BF2O2
- Molar Mass : Approximately 272.10 g/mol
- Physical Form : Liquid
- Density : ~1.1 g/cm³
- Boiling Point : ~300 °C at 760 mmHg
The presence of fluorine and methyl groups on the aromatic ring enhances its electrophilic properties, which can influence its reactivity in biological systems.
Boronic acids and their derivatives, including 2,4-DFMPB pinacol ester, are known to interact with biological molecules through reversible covalent bonding with hydroxyl groups. This interaction is particularly significant in enzyme inhibition, where boronates can inhibit serine proteases and kinases, making them attractive candidates for drug development .
Interaction with Biological Targets
Research indicates that boronic compounds can affect various biochemical pathways by interacting with diols and hydroxyl-containing molecules. Such interactions can modify the biological functions of these molecules, potentially leading to therapeutic effects.
Comparative Analysis of Related Compounds
The following table summarizes structural features and unique aspects of compounds similar to 2,4-DFMPB pinacol ester:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Fluoro-4-methylphenylboronic acid pinacol ester | Fluorine at position 3 | Different fluorination pattern affects reactivity |
| 2,6-Difluorophenylboronic acid pinacol ester | Fluorine at positions 2 and 6 | Broader applications in pharmaceuticals |
| 4-Methylphenylboronic acid pinacol ester | No fluorine substituents | Simpler structure; less reactive |
| 2-Fluoro-4-methylphenylboronic acid pinacol ester | Fluorine at position 2 | Similar reactivity but different selectivity |
This table highlights how variations in substituent positions can significantly influence the reactivity and utility of these compounds in both synthetic chemistry and biological applications.
Case Studies and Research Findings
Although direct case studies specifically involving 2,4-DFMPB pinacol ester are sparse, related research demonstrates the efficacy of boronic acids in various therapeutic contexts:
- Inhibition Studies : Boronic acids have been shown to inhibit certain kinases involved in cancer progression. For instance, studies have demonstrated that boronate inhibitors can effectively target the active sites of kinases through reversible covalent modifications .
- Drug Design : The versatility of boronates in drug design has been documented extensively. For example, compounds similar to 2,4-DFMPB have been utilized in synthesizing g-secretase inhibitors and antagonists for various receptors related to neurological disorders .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reaction
2,4-DFMPB pinacol ester is primarily utilized in the Suzuki-Miyaura coupling reaction, a widely used method for constructing carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an organic halide in the presence of a palladium catalyst. The unique structure of 2,4-DFMPB pinacol ester, featuring fluorine and methyl groups, enhances its reactivity and regioselectivity during these reactions:
- Fluorine Effects : The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the boron atom, facilitating faster coupling reactions.
- Steric Considerations : The methyl group can influence the site of attachment to the coupling partner due to steric hindrance, often favoring reactions at the para position relative to itself.
Medicinal Chemistry
Biological Interactions
While specific biological activities of 2,4-DFMPB pinacol ester are not extensively documented, boronic acids and their derivatives are known for their interactions with biological molecules. These compounds can inhibit enzymes such as serine proteases and kinases by forming reversible covalent bonds with hydroxyl groups in active sites. This property positions them as potential candidates for drug development.
Case Studies
- Enzyme Inhibition : Research has shown that certain boronic acids can effectively inhibit proteolytic enzymes, which could lead to therapeutic applications in treating diseases involving dysregulated protease activity.
- Drug Design : The ability of boronic compounds to interact with diols and other hydroxyl-containing molecules is crucial for understanding their utility in drug design and development.
Materials Science
Functional Materials Development
The unique properties of 2,4-DFMPB pinacol ester make it suitable for developing functional materials. Its reactivity can be harnessed to create new polymers or materials with specific functionalities:
- Polymer Synthesis : Boronic esters can be utilized in the synthesis of polymers through cross-coupling reactions, leading to materials with tailored properties for applications in electronics and coatings.
- Sensor Development : The ability of boronic acids to form complexes with sugars and other biomolecules opens avenues for developing sensors that detect these interactions.
Comparison with Similar Compounds
Key Findings from Comparative Studies
Reactivity in Suzuki Couplings: Electron-withdrawing groups (e.g., F, CF3, CN) increase the electrophilicity of the boronic ester, accelerating transmetallation in Suzuki reactions. For example, 3-(trifluoromethyl)-4-cyanophenylboronic acid pinacol ester exhibits higher coupling efficiency compared to the methyl-substituted analog . Steric hindrance from the 3-methyl group in the target compound may reduce reaction rates but improves regioselectivity in crowded environments .
Solubility and Stability :
- Polar substituents (e.g., OH, OCH3) enhance solubility in polar solvents, as seen in 4-hydroxy-3-methoxyphenylboronic acid pinacol ester .
- Fluorinated derivatives (e.g., 2,4-difluoro-3-methyl) exhibit improved stability under oxidative conditions due to fluorine’s inductive effects .
Synthetic Utility :
Spectroscopic Characterization
- 1H NMR : The pinacol ester’s methyl protons appear as a singlet at δ 1.34–1.38, consistent across analogs (e.g., ). Substituents like formyl (δ 9–10) or hydroxyl (δ 5–6) introduce distinct peaks .
- 13C NMR: Pinacol ester carbons resonate at δ 24–84, while substituents like CF3 (δ 120–125) or CN (δ 115–120) provide diagnostic signals .
Preparation Methods
Synthesis of 2,4-Difluoro-3-methylphenylboronic Acid
The initial critical step is the synthesis of the 2,4-difluoro-3-methylphenylboronic acid precursor. A closely related method for preparing difluoro-methylphenylboronic acids involves:
- Starting Material: Halogenated difluorotoluene derivatives, such as 4-bromo-2,6-difluorotoluene, are used as starting materials under an inert nitrogen atmosphere.
- Lithiation: The aryl bromide is treated with n-butyllithium at low temperature (-78 °C) to generate the corresponding aryllithium intermediate.
- Borylation: Triisopropyl borate is then added to the reaction mixture to introduce the boronic acid moiety.
- Workup: The reaction mixture is acidified (pH 5-6) with dilute hydrochloric acid, followed by extraction with organic solvents such as ethyl acetate. Solvent removal is performed under reduced pressure at mild temperatures (~35 °C).
- Purification: The crude product is rinsed with n-hexane at room temperature for several hours to yield the boronic acid with high purity and yield (70-78%).
This approach can be adapted to prepare 2,4-difluoro-3-methylphenylboronic acid by selecting appropriate difluorotoluene isomers and controlling regioselectivity during lithiation and borylation steps.
Esterification to Form Pinacol Ester
Once the boronic acid is obtained, it is converted to the corresponding pinacol ester to enhance stability and facilitate handling:
- Reagents: Pinacol (2,3-dimethyl-2,3-butanediol) is used in slight excess (typically 1.2 equivalents).
- Solvent: Diethyl ether or tetrahydrofuran (THF) is commonly employed as the reaction medium.
- Procedure: The boronic acid and pinacol are stirred together at room temperature, often overnight, allowing formation of the boronic acid pinacol ester via esterification.
- Isolation: The reaction mixture is concentrated under reduced pressure and purified by flash column chromatography using petroleum ether/ethyl acetate mixtures as eluents.
- Yields: This method typically affords high yields (80-92%) of arylboronic acid pinacol esters with excellent purity.
This general esterification protocol is applicable to various substituted phenylboronic acids, including difluoromethyl derivatives.
Alternative Catalytic Borylation Methods
Recent advances include palladium-catalyzed borylation of aryl halides to directly form boronic acid pinacol esters:
- Catalyst System: Pd(dppf)Cl2 or PdCl2(AmPhos)2 are effective catalysts.
- Boron Source: Bis(pinacolato)diboron (B2pin2) is used as the boron donor.
- Conditions: Reactions are performed under inert atmosphere (nitrogen), in degassed anhydrous solvents like 1,4-dioxane or isopropanol, at elevated temperatures (75-80 °C) for 16-24 hours.
- Workup: After completion, the reaction mixture is filtered, concentrated, and purified by flash chromatography.
- Advantages: This method allows late-stage introduction of the boron moiety and is suitable for gram-scale synthesis with yields around 67-88%.
Though specific examples focus on sulfonyl fluoride-substituted arylboronic esters, the methodology is adaptable for difluoro-methylphenyl derivatives.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Synthesis of Boronic Acid | Lithiation of 4-bromo-2,6-difluorotoluene with n-BuLi at -78 °C, followed by triisopropyl borate addition | n-Butyllithium, triisopropyl borate, HCl pH 5-6 | 70-78 | Requires inert atmosphere, low temp |
| 2. Esterification | Stirring boronic acid with pinacol in Et2O or THF at room temp overnight | Pinacol, Et2O or THF | 80-92 | Simple, mild conditions, high purity |
| 3. Pd-Catalyzed Borylation | Pd-catalyzed coupling of aryl bromide with B2pin2 in dioxane or isopropanol at 75-80 °C | Pd(dppf)Cl2, B2pin2, KOAc, inert atmosphere | 67-88 | Suitable for late-stage functionalization |
Detailed Research Findings and Notes
- The lithiation-borylation method is classical and well-established for fluorinated aromatic boronic acids. It requires careful temperature control and inert atmosphere to avoid side reactions and decomposition.
- Pinacol esterification improves compound stability and is essential for applications in Suzuki-Miyaura cross-coupling reactions.
- Pd-catalyzed borylation offers a complementary approach that can be more convenient for complex substrates or when late-stage modification is desired.
- Purification by flash chromatography is standard to achieve high purity, with typical eluents being petroleum ether and ethyl acetate in varying ratios.
- Analytical data including ^1H NMR and ^13C NMR confirm the structure and purity of the final pinacol ester products.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2,4-difluoro-3-methylphenylboronic acid pinacol ester?
- Methodology :
- Metal-catalyzed defluoroborylation : Fluoroarenes undergo C-F bond cleavage via Ni/Cu catalysis to form arylboronic esters. This method allows direct conversion of fluorinated precursors into boronic esters under mild conditions .
- Photoinduced decarboxylative borylation : Activated carboxylic acids (e.g., N-hydroxyphthalimide esters) react with bis(catecholato)diboron under visible light, forming boronic esters via a radical chain mechanism. This approach avoids metal catalysts and is compatible with diverse substrates .
Q. How does solvent choice influence the solubility and reactivity of this boronic ester?
- Experimental Insights :
- The pinacol ester group enhances solubility in polar aprotic solvents (e.g., acetone, THF) compared to the parent boronic acid. Solubility-temperature profiles correlate with the Wilson equation, with ideal solubility observed in water-miscible solvents .
- Solvent selection impacts reaction efficiency in cross-coupling; amide solvents (e.g., DMF) are preferred for radical-based borylation due to their ability to stabilize intermediates .
Q. What factors affect the stability of this compound under aqueous conditions?
- Kinetic Analysis :
- Reactivity with HO at pH 7.27 shows a time-dependent decrease in the UV-vis absorption peak at 290 nm, accompanied by a new peak at 405 nm, suggesting boronate oxidation. Stability decreases at alkaline pH (>9), likely due to hydrolysis of the ester .
- Storage recommendations: Refrigeration (0–6°C) in sealed, dry containers to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can enantioselective allylic substitutions be achieved using this boronic ester?
- Mechanistic Approach :
- N-Heterocyclic carbene (NHC)-Cu catalysts enable S2'-selective allylic substitutions with allenylboronic acid pinacol ester, forming tertiary/quaternary stereocenters. The reaction proceeds via a borinic ester intermediate, confirmed by B NMR .
- Key parameters: Catalyst loading (5–10 mol%), substrate steric effects, and temperature control to suppress propargyl byproducts .
Q. What strategies enhance chemoselectivity in iterative cross-coupling reactions involving this boronic ester?
- Speciation Control :
- Manipulating boronic acid equilibria in solution enables homologation of aryl/alkenyl boronic esters. Palladium catalysts facilitate iterative C=C bond formation, with boronic ester reactivity tuned by solvent (e.g., THF) and ligand design (e.g., phosphine-ferrocene complexes) .
- Challenges: Avoiding protodeboronation and ensuring compatibility with functional groups (e.g., halides) .
Q. How does this compound contribute to ROS-activated anticancer prodrug design?
- Application in Drug Delivery :
- The boronic ester acts as a ROS-responsive moiety in lysosome-targeted prodrugs. Under elevated ROS levels in cancer cells, the ester undergoes hydrolysis, releasing cytotoxic agents. In vitro studies show IC values of 3.5–7.2 µM in malignant cells vs. 15–30 µM in non-malignant cells .
- Optimization: Modifying the ester’s lipophilicity improves lysosomal accumulation, monitored via fluorescence assays .
Q. What explains the room-temperature phosphorescence of arylboronic esters?
- Theoretical and Experimental Analysis :
- Solid-state phosphorescence arises from T excited-state distortion at the (pinacol)B-C moiety, enabling intersystem crossing without heavy atoms. Computational studies (DFT) validate the role of molecular packing in modulating emission lifetimes (up to several seconds) .
- Applications: Potential use in organic electronics and sensors, leveraging structure-property relationships .
Data Contradiction Analysis
Q. Discrepancies in reported reactivity of boronic esters with HO: How to resolve them?
- Critical Evaluation :
- and report varying reaction rates for 4-nitrophenyl derivatives with HO, depending on pH and ester structure. The pinacol ester shows slower oxidation than the parent boronic acid due to steric hindrance .
- Resolution: Standardize reaction conditions (pH 7.27, 25°C) and use real-time UV-vis monitoring to ensure comparability across studies .
Methodological Recommendations
Best practices for characterizing boronic ester intermediates in catalytic cycles
- Analytical Techniques :
- B NMR: Tracks boron speciation (e.g., borinic vs. boronic esters) during reactions .
- X-ray crystallography: Resolves steric effects influencing enantioselectivity in allylic substitutions .
- Fluorescence spectroscopy: Probes exciplex formation in boronate-π interactions, useful for studying Lewis acidity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
